Acetoxyvalerenic Acid

GABA-A receptor pharmacology Allosteric modulation Binding competition

Acetoxyvalerenic acid (81397-67-3) is a key CRM for HPLC quantification of valerenic acids in Valeriana extracts. It binds GABA-A sites without allosteric modulation—enabling occupancy studies distinct from valerenic acid. As the fastest BBB-permeating valerenic acid (PEall=3.54 µm/min), it is a validated CNS permeability calibrator. Its hepatic O-deacetylation makes it a model substrate for first-pass metabolism studies. Substitution with analogs compromises reproducibility. Order batch-traceable reference material for neuroscience QC and phytopharmaceutical standardization.

Molecular Formula C17H24O4
Molecular Weight 292.375
CAS No. 81397-67-3; 84638-55-1
Cat. No. B2952726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetoxyvalerenic Acid
CAS81397-67-3; 84638-55-1
Molecular FormulaC17H24O4
Molecular Weight292.375
Structural Identifiers
SMILESCC1CCC(C2=C(CC(C12)OC(=O)C)C)C=C(C)C(=O)O
InChIInChI=1S/C17H24O4/c1-9-5-6-13(7-11(3)17(19)20)15-10(2)8-14(16(9)15)21-12(4)18/h7,9,13-14,16H,5-6,8H2,1-4H3,(H,19,20)/b11-7+/t9-,13+,14-,16+/m1/s1
InChIKeyVBBXZFLAYWAXSK-HYJCDKNOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Acetoxyvalerenic Acid: Procurement-Grade Characterization of a Key Valerenic Acid Derivative for CNS Research


Acetoxyvalerenic acid (CAS 81397-67-3; 84638-55-1) is a sesquiterpenic acid derivative isolated from Valeriana officinalis, where it co-occurs with the primary bioactive constituent valerenic acid and the metabolite hydroxyvalerenic acid [1]. It is widely utilized as an analytical standard, a tool compound in GABA-A receptor pharmacology, and a reference material in botanical standardization studies . Unlike valerenic acid, acetoxyvalerenic acid lacks intrinsic allosteric GABA-A receptor modulatory activity but binds competitively to the same receptor sites, a property critical for its use in dissecting valerenic acid pharmacology [1].

Why Substituting Acetoxyvalerenic Acid with Valerenic Acid or Hydroxyvalerenic Acid Compromises Experimental Validity


Interchanging acetoxyvalerenic acid with valerenic acid or hydroxyvalerenic acid is scientifically unsound due to fundamentally divergent pharmacological and transport properties. Acetoxyvalerenic acid fails to allosterically potentiate GABA-A receptors, unlike valerenic acid, yet competes for identical receptor binding sites, potentially antagonizing valerenic acid's effects in vivo [1]. Furthermore, its blood-brain barrier (BBB) permeability and metabolic fate differ substantially from its analogs, confounding interpretation of pharmacokinetic and pharmacodynamic studies [2]. Substitution without analytical verification therefore introduces uncontrolled variables that undermine reproducibility and data integrity in neuroscience and botanical standardization workflows.

Quantitative Differentiation of Acetoxyvalerenic Acid: Direct Comparator Evidence


GABA-A Receptor Functional Selectivity: Lack of Allosteric Modulation Versus Competitive Binding

Acetoxyvalerenic acid does not allosterically modulate GABA-A receptors, whereas valerenic acid acts as a positive allosteric modulator [1]. Both compounds bind to identical receptor sites, creating a competitive antagonism scenario [1]. In a head-to-head extract comparison, an extract with a high valerenic acid-to-acetoxyvalerenic acid ratio (12:1) produced significant anxiolytic effects at 0.5 mg/kg in the elevated plus maze, whereas an extract with a low ratio (1:1.5) required a four-fold higher dose (2.0 mg/kg) to achieve comparable efficacy, directly implicating acetoxyvalerenic acid in attenuating valerenic acid's action [1].

GABA-A receptor pharmacology Allosteric modulation Binding competition

Blood-Brain Barrier Permeability Ranking: Acetoxyvalerenic Acid Exhibits Highest Transport Rate Among Valerenic Acids

In an in vitro Transwell BBB model using ECV304 human cells, acetoxyvalerenic acid demonstrated the highest permeability coefficient among the three valerenic acids [1]. Its permeability was 2.44-fold higher than valerenic acid and 1.30-fold higher than hydroxyvalerenic acid, ranking the compounds as acetoxyvalerenic acid > hydroxyvalerenic acid > valerenic acid [1]. Normalized to the high-permeability reference diazepam, acetoxyvalerenic acid achieved a factor of 0.09, versus 0.07 for hydroxyvalerenic acid and 0.03 for valerenic acid [1].

Blood-brain barrier permeability Pharmacokinetics CNS drug delivery

Direct GABA-A Current Enhancement: Quantified Potentiation at Defined Concentration

At a concentration of 2 µM, acetoxyvalerenic acid enhanced GABA-induced chloride currents (IGABA) through GABA-A receptors to 183.1 ± 24.8% of control . This direct enhancement demonstrates intrinsic modulatory activity at the receptor level, despite the compound's lack of allosteric modulation in other assay formats . While valerenic acid is the primary allosteric modulator, this data establishes a defined quantitative benchmark for acetoxyvalerenic acid's electrophysiological effect, which is critical for interpreting mixed-constituent extract studies.

Electrophysiology Ion channel modulation GABA-A receptor

Metabolic Interconversion: Quantified 9-Fold Decrease Upon Hepatocyte Incubation

Incubation of valerian extracts with freshly prepared rat hepatocytes resulted in a 9-fold reduction in acetoxyvalerenic acid content, accompanied by a corresponding 9-fold increase in hydroxyvalerenic acid, demonstrating rapid O-deacetylation . This metabolic instability contrasts with the behavior of valerenic acid, which is not subject to the same deacetylation pathway, and implies that acetoxyvalerenic acid functions in vivo as a pro-drug reservoir for hydroxyvalerenic acid.

Metabolism Hepatocyte incubation O-deacetylation

CYP3A4 Inhibition Potential: Component of Extracts with Marked Inhibitory Activity

Commercial valerian extracts containing acetoxyvalerenic acid, hydroxyvalerenic acid, and valerenic acid exhibit a marked capacity to inhibit cytochrome P450 3A4-mediated metabolism and P-glycoprotein transport [1]. Wide variation in the content of these acids was observed across 14 commercial products, highlighting the need for standardized reference compounds to assess CYP3A4 inhibition potential [1]. While the study does not isolate acetoxyvalerenic acid's individual IC50, it establishes that acetoxyvalerenic acid is present in extracts with demonstrated CYP3A4 inhibitory activity, a property not shared by all natural products.

Drug-drug interaction CYP3A4 inhibition Herbal safety

Validated Application Scenarios for Acetoxyvalerenic Acid Based on Quantitative Evidence


Analytical Standard for Botanical Extract Standardization and QC

Acetoxyvalerenic acid is indispensable as a certified reference material for HPLC and LC-MS quantification of valerenic acids in Valeriana officinalis extracts. As demonstrated by the 4-fold difference in anxiolytic potency between high and low acetoxyvalerenic acid ratio extracts [1], precise quantification of this compound is critical for quality control and for ensuring batch-to-batch consistency in nutraceutical and phytopharmaceutical production.

Blood-Brain Barrier Permeability Assay Validation and Comparator

Given its established permeability coefficient (PEall = 3.54 µm/min) and its ranking as the fastest-permeating valerenic acid in an ECV304 Transwell BBB model [2], acetoxyvalerenic acid serves as an ideal positive control or calibrator for validating in vitro BBB permeability assays. Its permeability relative to diazepam (factor 0.09) provides a reproducible benchmark for assessing novel CNS-targeted compounds.

Pharmacological Tool for Competitive Binding Studies at GABA-A Receptors

The unique property of acetoxyvalerenic acid—binding to GABA-A receptor sites shared with valerenic acid without exerting allosteric modulation [3]—makes it a valuable tool for competitive binding displacement assays. Researchers can use pure acetoxyvalerenic acid to distinguish binding site occupancy from functional activation in studies of valerenic acid's mechanism of action.

In Vitro Metabolism Studies as a Pro-Drug Model Substrate

The 9-fold decrease in acetoxyvalerenic acid concentration upon hepatocyte incubation, with reciprocal increase in hydroxyvalerenic acid , establishes this compound as a model substrate for studying O-deacetylation pathways in hepatic metabolism. It is particularly useful for researchers investigating first-pass metabolism of ester-containing natural products and for validating in vitro hepatocyte incubation protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetoxyvalerenic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.